molecular formula C17H17NO3 B14200691 N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide CAS No. 860723-95-1

N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide

Cat. No.: B14200691
CAS No.: 860723-95-1
M. Wt: 283.32 g/mol
InChI Key: QCUOEKQPGFDPEZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide is an organic compound characterized by the presence of a benzamide group attached to a 3,4-dimethoxyphenyl group via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with an amine to form an imine intermediate. This intermediate is then reduced to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the condensation and reduction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-(3,4-Dimethoxyphenethyl)acetamide
  • N-Acetyl-3,4-dimethoxyphenethylamine

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide is unique due to its specific ethenyl linkage, which imparts distinct chemical properties compared to similar compounds with different linkages or functional groups

Properties

CAS No.

860723-95-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethenyl]benzamide

InChI

InChI=1S/C17H17NO3/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)

InChI Key

QCUOEKQPGFDPEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CNC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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